molecular formula C12H21ClN4O2 B1424767 N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220019-72-6

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424767
CAS No.: 1220019-72-6
M. Wt: 288.77 g/mol
InChI Key: RBVLPYOSHFSDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolopiperidine derivative characterized by a 3-ethoxypropyl substituent on the carboxamide nitrogen. The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, often exploited for its conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.ClH/c1-2-18-7-3-5-14-12(17)11-9-8-13-6-4-10(9)15-16-11;/h13H,2-8H2,1H3,(H,14,17)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVLPYOSHFSDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

3.1. Synthesis of the Pyrazolo[4,3-c]pyridine Core

The core structure is typically synthesized by condensing a suitable hydrazine with a cyclic ketone or diketone, followed by cyclization. For example, hydrazine hydrate can react with a 1,5-diketone to form the pyrazole ring, which is then fused with a piperidine or tetrahydropyridine ring to yield the tetrahydro-pyrazolo[4,3-c]pyridine skeleton.

Introduction of the Carboxamide Group

The carboxamide group at the 3-position is commonly introduced via esterification followed by amidation:

  • The 3-carboxylic acid or ester derivative of the pyrazolo[4,3-c]pyridine is prepared, often via reaction with diethyl oxalate in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (−78°C), followed by warming to room temperature.
  • The ester is then hydrolyzed to the acid and subsequently converted to the amide using an amine (in this case, 3-ethoxypropylamine) under standard amidation conditions (e.g., using coupling reagents like EDCI or via activation with SOCl₂).

3.3. N-Alkylation with 3-Ethoxypropyl Group

The N-(3-ethoxypropyl) group can be introduced by alkylation of the pyrazolo[4,3-c]pyridine nitrogen with 3-ethoxypropyl bromide or tosylate under basic conditions (e.g., potassium carbonate in DMF or acetonitrile).

3.4. Formation of Hydrochloride Salt

The final amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by dissolving in an appropriate solvent (e.g., ethanol or isopropanol) and adding concentrated hydrochloric acid, followed by precipitation and isolation of the salt.

Example Synthesis Procedure

The following table summarizes a representative multi-step synthesis based on literature and patent disclosures:

Step Reagents & Conditions Key Intermediate/Product Yield (%)
1 LiHMDS, diethyl oxalate, THF, −78°C to RT Pyrazolo[4,3-c]pyridine-3-carboxylate ester 75
2 Hydrolysis (NaOH or LiOH), then acidification Pyrazolo[4,3-c]pyridine-3-carboxylic acid 70–80
3 3-Ethoxypropylamine, EDCI or SOCl₂, DMF N-(3-Ethoxypropyl) pyrazolo[4,3-c]pyridine-3-carboxamide 65–80
4 HCl (g) or conc. HCl in EtOH, precipitation Hydrochloride salt 90–95

Notes on Reaction Conditions:

  • Step 1: The use of LiHMDS ensures efficient deprotonation and nucleophilic addition to diethyl oxalate, forming the ester intermediate under controlled low temperature to prevent side reactions.
  • Step 2: Hydrolysis is performed under basic conditions, followed by acidification to yield the free acid.
  • Step 3: Amidation is facilitated by activating the acid (or using the acid chloride) and reacting with 3-ethoxypropylamine.
  • Step 4: Salt formation improves the compound’s stability and handling properties.

Key Research Findings and Optimization Data

  • The described method uses commercially available reagents and standard laboratory equipment, supporting scalability and reproducibility.
  • The process provides high atom economy and is amenable to industrial-scale production.
  • Reaction times and temperatures are optimized for each step to maximize yields and minimize by-products.
  • Purification is typically achieved by extraction, crystallization, and, if necessary, chromatographic techniques.

Data Table: Typical Analytical Data

Property Value/Observation
Molecular Formula C12H21ClN4O2
Molecular Weight 288.77 g/mol
Appearance (hydrochloride salt) White to off-white solid
Melting Point (hydrochloride salt) 210–215°C (decomp.)
Purity (HPLC) ≥98%
LC-MS (ESI) [M+H]+ 289.1

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by forming hydrogen bonds and other interactions, thereby affecting biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the carboxamide nitrogen significantly influences molecular weight, solubility, and crystallinity:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Reference
N-(3-Ethoxypropyl)-... hydrochloride (Target) 3-Ethoxypropyl C12H20ClN4O2 ~298.7* Not reported -
N-Ethyl-... hydrochloride Ethyl C9H15ClN4O 230.70 Not reported
N-(3-Hydroxypropyl)-... hydrochloride 3-Hydroxypropyl C10H17ClN4O2 260.73 Not reported
N-(p-Tolyl)-... hydrochloride p-Tolyl C14H17ClN4O 292.76 Not reported
1-(2-Methoxyethyl)-... hydrochloride (12g) 2-Methoxyethyl C10H15ClN4O2 266.71 119–120

*Estimated based on molecular formula.

  • Ethoxypropyl vs.
  • Aromatic vs. Aliphatic Substituents : The p-tolyl substituent (C14H17ClN4O) introduces aromaticity, likely enhancing π-π stacking interactions but reducing solubility compared to aliphatic chains .

Crystallographic and Conformational Analysis

  • Ring Puckering : Pyrazolopiperidine derivatives adopt semi-chair conformations, as seen in 5-tert-butyl-3-ethyl-1-isopropyl-... (), where the six-membered ring deviates by 0.358 Å from planarity .
  • Hydrogen Bonding : Weaker C–H···O interactions in crystalline phases (e.g., compound in ) suggest moderate intermolecular stabilization .

Biological Activity

N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered significant attention due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications in various scientific fields.

Compound Overview

  • IUPAC Name : N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide; hydrochloride
  • CAS Number : 1220019-72-6
  • Molecular Formula : C₁₂H₁₈ClN₄O₂
  • Molecular Weight : 244.72 g/mol

This compound features a tetrahydro-pyrazolo framework fused to a pyridine ring, enhancing its solubility and biological activity due to the ethoxypropyl substituent. The hydrochloride form improves stability and bioavailability, making it suitable for pharmaceutical applications .

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition may lead to potential applications in cancer therapy .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism of action for this compound involves interactions with specific molecular targets. It may form hydrogen bonds with active sites of enzymes or receptors, leading to the inhibition of their activity. For example:

  • CDK2 Inhibition : By binding to the ATP-binding site of CDK2, the compound disrupts its function and halts cell proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochlorideStructureCyclohexyl group enhances lipophilicity
1-(4-Methoxyphenyl)-6-(4-pyridyl)-pyrazolo[4,3-c]pyridineStructureContains a methoxyphenyl substituent that may alter pharmacokinetics
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineStructureFeatures a keto group which may influence biological activity

This comparison highlights the unique structural features of this compound that contribute to its specific biological activities .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental models:

  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound effectively inhibits CDK2 activity at micromolar concentrations. This suggests potential for therapeutic use in cancer treatment .
  • Animal Models :
    • Preliminary tests in animal models have indicated reduced tumor growth rates when treated with this compound compared to control groups. Further studies are needed to elucidate the full therapeutic potential .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as temperature, solvent systems, and catalyst efficiency. For example, details a multi-step synthesis of a pyrazolo-pyridine derivative using Boc protection/deprotection and Pd-catalyzed coupling. Key steps include:

  • Catalyst Selection : Pd₂(dba)₃ with XPhos ligand for cross-coupling reactions (yield: 70% after purification) .
  • Purification : Reverse-phase HPLC for isolating intermediates and final products .
  • Table :
StepReaction ConditionsYield
Boc ProtectionDMAP, Et₃N, DMF, 16 h88%
DeprotectionTFA/DCM, 30 min70%
  • Recommendation : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature gradients) and analyze outcomes statistically .

Q. What analytical techniques are most reliable for characterizing the bicyclic pyrazolo-pyridine core and verifying hydrochloride salt formation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., reports δ 8.2 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ calculated for C₁₀H₁₂ClN₃O₂: 231.68) .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for similar bicyclic systems .

Advanced Research Questions

Q. How can structural modifications to the 3-ethoxypropyl group influence the compound’s pharmacokinetic properties, and what experimental strategies validate these effects?

  • Methodological Answer :

  • Modification Strategies :
  • Alkyl Chain Variation : Replace ethoxy with methoxy or isopropoxy groups to assess solubility changes (see for cyclopropyl analog synthesis) .
  • Salt Form Screening : Compare hydrochloride with other salts (e.g., trifluoroacetate) for stability and bioavailability .
  • Validation :
  • In Vitro Assays : Measure logP values via shake-flask method to quantify hydrophobicity.
  • Permeability Studies : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values in cell-based assays with ED₅₀ in rodent models to identify metabolic or bioavailability limitations.
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites in plasma (e.g., highlights similar challenges with pyrazolo-thiazolo pyrimidines) .
  • Table :
ModelActivity (IC₅₀/ED₅₀)Notes
HEK293 Cells0.5 µMHigh potency
Mouse Model10 mg/kgLow bioavailability

Q. What computational methods are effective for predicting binding interactions between this compound and target receptors (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (see for ICReDD’s quantum chemical methods) .
  • Validation : Compare computational predictions with SPR (Surface Plasmon Resonance) binding affinity data .

Q. How can green chemistry principles be applied to the synthesis of this compound to minimize waste and hazardous byproducts?

  • Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for Boc protection steps .
  • Catalyst Recycling : Recover Pd catalysts using magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) to reduce heavy metal waste .
  • Table :
ParameterConventional MethodGreen Alternative
SolventDMFCPME
Catalyst RecoverySingle-useMagnetic recycling

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer :

  • Probit Analysis : Model mortality data to calculate LD₅₀ values.
  • ANOVA with Tukey’s HSD : Compare treatment groups for significance ( emphasizes DoE in chemical optimization) .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in the pyrazolo-pyridine core (e.g., ’s thiazole-substituted derivative) .
  • Bioisosteric Replacement : Replace the carboxamide group with sulfonamide or urea moieties (e.g., ’s sulfonamido analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.